(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
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Overview
Description
(S)-1,4-Dioxaspiro[45]decane-2-carbaldehyde is a spiro compound characterized by a unique bicyclic structure containing a spiro carbon atom that connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the Norrish–Yang photocyclization of 6-methoxytetrahydro-2H-pyran with a 4-hydroxy-2-butanone tether, which affords the 1,6-dioxaspiro[4.5]decane system as a mixture of isomers . Another approach involves the use of radical chemistry to construct the spiro-heterocyclic rings .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve optimizing the synthetic routes mentioned above for large-scale production. This would include ensuring high yields, cost-effectiveness, and scalability of the reactions.
Chemical Reactions Analysis
Types of Reactions: (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve nucleophiles and appropriate solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or activating their functions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their activity.
Comparison with Similar Compounds
1,6-Dioxaspiro[4.5]decane: Similar spirocyclic structure but lacks the aldehyde group.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Contains nitrogen atoms in the spirocyclic structure and has different functional groups.
Spirotetramat: A spirocyclic insecticide with a different core structure and functional groups.
Uniqueness: (S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is unique due to its specific combination of a spirocyclic structure and an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
(S)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, a compound characterized by its unique spirocyclic structure, has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis methods, and applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H14O3, with a molecular weight of 170.21 g/mol. The compound features a dioxane ring fused to a decane framework with an aldehyde functional group at the 2-position.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth and proliferation.
- Case Study : A study conducted by BenchChem highlighted the compound's potential against microbial pathogens, suggesting it could serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules through hydrogen bonding due to its hydroxyl groups. This interaction can modulate enzyme activity and influence cellular pathways.
Synthesis Methods
Various synthetic routes have been developed for producing this compound:
- Proline-Catalyzed Diels-Alder Reaction : This method allows for stereoselective synthesis.
- Wittig Reactions : Utilized for constructing the aldehyde functionality within the spirocyclic framework.
- Asymmetric Synthesis : Techniques involving stereocontrolled allylation have been explored to enhance yield and purity.
Applications in Research
This compound is not only significant in antimicrobial research but also shows promise in other fields:
- Pharmaceutical Development : Its unique structure makes it a candidate for further exploration in drug design.
- Specialty Chemicals : The compound is utilized in synthesizing complex organic molecules and materials with specific properties.
Comparison with Related Compounds
The following table summarizes various compounds related to this compound:
Compound Name | Structure Type | Notable Features |
---|---|---|
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | Dioxaspiro compound | Contains a carboxylate group |
(R)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde | Dioxaspiro derivative | Different aldehyde position |
1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester | Related carboxylic acid derivative | Ester functionality |
These compounds illustrate variations in functional groups and positions within the dioxaspiro framework, contributing to distinct chemical properties and potential applications.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(3S)-1,4-dioxaspiro[4.5]decane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h6,8H,1-5,7H2/t8-/m1/s1 |
InChI Key |
FFGZPNNLXMQFMO-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@H](O2)C=O |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C=O |
Origin of Product |
United States |
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